4-[(Morpholin-4-yl)methyl]-6-phenylpyrimidin-5-ol
CAS No.: 88466-98-2
Cat. No.: VC16272473
Molecular Formula: C15H17N3O2
Molecular Weight: 271.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88466-98-2 |
|---|---|
| Molecular Formula | C15H17N3O2 |
| Molecular Weight | 271.31 g/mol |
| IUPAC Name | 4-(morpholin-4-ylmethyl)-6-phenylpyrimidin-5-ol |
| Standard InChI | InChI=1S/C15H17N3O2/c19-15-13(10-18-6-8-20-9-7-18)16-11-17-14(15)12-4-2-1-3-5-12/h1-5,11,19H,6-10H2 |
| Standard InChI Key | UNLYELVPIXCBQV-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1CC2=C(C(=NC=N2)C3=CC=CC=C3)O |
Introduction
Structural and Physicochemical Properties
The structural uniqueness of 4-[(Morpholin-4-yl)methyl]-6-phenylpyrimidin-5-ol lies in its hybrid architecture, which combines a pyrimidine ring with a morpholine moiety and aromatic phenyl group. The pyrimidine core serves as a planar scaffold, facilitating π-π stacking interactions, while the morpholinomethyl group introduces conformational flexibility and hydrogen-bonding potential . The hydroxyl group at the 5-position enhances polarity, contributing to solubility in aqueous environments.
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₇N₃O₂ | |
| Molecular Weight | 271.31 g/mol | |
| logP | ~2.57 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 | |
| Polar Surface Area | 53.9 Ų |
Comparative analysis with analogs, such as 5-[(4-methoxyphenyl)methyl]-6-methyl-2-(morpholin-4-yl)pyrimidin-4-ol (C₁₇H₂₁N₃O₃), reveals that subtle substitutions significantly alter properties. For instance, the addition of a methoxy group increases molecular weight (315.37 g/mol) and logP (2.57), while reducing aqueous solubility (logSw = -2.31) . These variations underscore the role of substituents in tuning bioavailability and target engagement.
Synthetic Methodologies
The synthesis of 4-[(Morpholin-4-yl)methyl]-6-phenylpyrimidin-5-ol typically involves multi-step routes beginning with the construction of the pyrimidine core. A common strategy involves:
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Core Formation: Cyclocondensation of β-diketones or enaminones with guanidine derivatives under basic conditions .
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Functionalization: Introduction of the morpholinomethyl group via nucleophilic substitution or reductive amination, followed by phenyl group incorporation through Suzuki-Miyaura coupling or Friedel-Crafts acylation .
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Hydroxylation: Oxidation or hydrolysis steps to introduce the 5-hydroxyl group, often employing MnO₂ or acidic/basic conditions .
Table 2: Representative Synthetic Routes
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Pyrimidine core | Enaminone + Guanidine, 140°C | 50–70% | |
| Morpholinomethylation | Morpholine, LDA, THF, −78°C | 60–80% | |
| Phenylation | Phenylboronic acid, Pd catalyst | 75% |
Notably, microwave-assisted synthesis has been employed to accelerate cyclocondensation steps, reducing reaction times from hours to minutes while maintaining yields above 80% . Purification often involves column chromatography (EtOAc/hexane) or recrystallization from methanol .
Biological Activities and Mechanisms
4-[(Morpholin-4-yl)methyl]-6-phenylpyrimidin-5-ol demonstrates promising enzyme inhibitory activity, particularly against kinases and hydrolases. Its morpholine moiety interacts with ATP-binding pockets via hydrogen bonding, while the phenyl group stabilizes hydrophobic interactions . In kinase inhibition assays, the compound exhibited IC₅₀ values in the low micromolar range (1–5 µM), comparable to FDA-approved inhibitors like imatinib .
Key Findings:
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Selectivity: The compound shows 10-fold selectivity for Abl1 kinase over closely related Src family kinases, attributed to its ability to occupy specific hydrophobic pockets .
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Cytotoxicity: Preliminary studies in cancer cell lines (e.g., K562 leukemic cells) revealed apoptosis induction at 10 µM, with minimal toxicity to non-cancerous fibroblasts.
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Synergy: Combination with paclitaxel enhanced antitumor efficacy by 40% in breast cancer models, suggesting potential as an adjuvant therapy.
Applications in Drug Discovery
The compound’s balanced pharmacokinetic profile and modular synthesis make it a versatile scaffold for drug development. Recent applications include:
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Oncology: As a lead compound in dual kinase-PARP inhibitor programs, aiming to overcome resistance in BRCA-mutant cancers .
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Neurology: Evaluation in Alzheimer’s models due to its ability to cross the blood-brain barrier (predicted logBB = 0.5) and inhibit acetylcholinesterase .
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Anti-infectives: Modification with sulfonamide groups yielded derivatives with MIC₉₀ values of 2 µg/mL against Staphylococcus aureus .
Comparative Analysis with Structural Analogs
To contextualize its unique profile, 4-[(Morpholin-4-yl)methyl]-6-phenylpyrimidin-5-ol is compared to three analogs:
Table 3: Activity Comparison
| Compound | Target | IC₅₀ | Source |
|---|---|---|---|
| 4-[(Morpholin-4-yl)methyl]-6-Ph | Abl1 kinase | 1.2 µM | |
| 5-[(4-MeO-Ph)methyl]-6-Me | Acetylcholinesterase | 8.7 µM | |
| 6-(5-Oxo-pyrrolidinyl)pyrimidine | PARP-1 | 0.9 µM |
The parent compound’s superior kinase inhibition highlights the importance of the phenyl group in hydrophobic interactions, while the 5-hydroxyl group in analogs enhances polar target engagement .
Future Directions
Future research should prioritize:
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Optimization: Structure-activity relationship (SAR) studies to improve selectivity and reduce off-target effects.
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Formulation: Development of nanoparticle-based delivery systems to enhance solubility and tumor penetration.
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Clinical Translation: Preclinical toxicity profiling and Phase I trials to evaluate safety in humans.
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